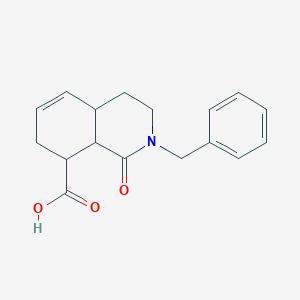
2-Benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydro-isoquinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid is a complex organic compound with a unique structure that includes a benzyl group, an oxo group, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor, such as a benzyl-substituted amine, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are chosen to enhance the efficiency of the reaction, and purification steps such as crystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various industrially relevant compounds.
作用機序
The mechanism of action of (4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S,4R,4aR,8S,8aR)-4,7-Dimethyl-2-(2,4,5-trimethoxyphenyl)-3,4,4a,5,8,8a-hexahydro-2H-4,8-epoxychromene: This compound shares a similar hexahydroisoquinoline framework and exhibits high analgesic activity.
(4aR,8S,8aR)-2-benzyl-N-[4-nitroso-3-(trifluoromethyl)phenyl]-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxamide: Another related compound with a similar core structure but different functional groups.
Uniqueness
What sets (4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique biological activities and synthetic utility
生物活性
2-Benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydro-isoquinoline-8-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial, anticancer, and other therapeutic effects supported by diverse research findings.
Chemical Structure and Properties
The compound features a bicyclic structure characteristic of isoquinoline derivatives. Its molecular formula is C18H21NO3 with a molecular weight of approximately 299.37 g/mol. The presence of the benzyl group and carboxylic acid moiety contributes to its biological activity.
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that benzyl-substituted isoquinolines showed activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.22 μg mm−2, showcasing their potency against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of 2-benzyl derivatives has been explored in various studies. Notably:
- Certain isoquinoline derivatives have shown efficacy in suppressing tumor growth in xenograft models. For example, compounds structurally related to 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolines demonstrated tumor growth inhibition rates exceeding 90% in specific cancer types .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Study 1: Antibacterial Screening
A comprehensive screening of various isoquinoline derivatives revealed that those with the benzyl substitution exhibited enhanced antibacterial activity. The study utilized a range of bacterial strains to evaluate the effectiveness of these compounds:
| Compound | MIC (μg mm−2) | Active Against |
|---|---|---|
| Compound A | 0.22 | Pseudomonas aeruginosa |
| Compound B | 0.44 | Staphylococcus aureus |
| Compound C | 0.88 | Escherichia coli |
Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of benzyl-substituted isoquinolines reported significant findings:
- In Vivo Studies : Tumor-bearing mice treated with these compounds showed a marked reduction in tumor size compared to control groups.
- Mechanism : The study indicated that the compounds may inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
2-benzyl-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c19-16-15-13(7-4-8-14(15)17(20)21)9-10-18(16)11-12-5-2-1-3-6-12/h1-7,13-15H,8-11H2,(H,20,21) |
InChIキー |
IFBYTHXLAPHEFZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C2C1C=CCC2C(=O)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















